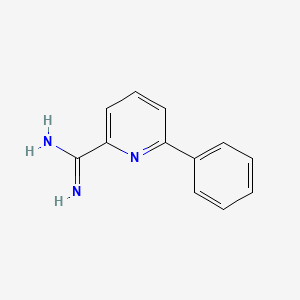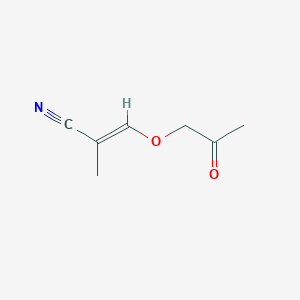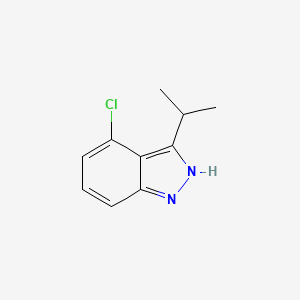
4-Chloro-3-isopropyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-isopropyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a chlorine atom at the fourth position and an isopropyl group at the third position of the indazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with isopropylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-isopropyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of N-alkyl or N-aryl substituted indazoles.
Scientific Research Applications
4-Chloro-3-isopropyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
4-Chloro-1H-indazole: Lacks the isopropyl group, which may result in different biological activities.
3-Isopropyl-1H-indazole: Lacks the chlorine atom, affecting its chemical reactivity and biological properties.
4-Bromo-3-isopropyl-1H-indazole: Similar structure with a bromine atom instead of chlorine, which may alter its reactivity and applications.
Uniqueness: 4-Chloro-3-isopropyl-1H-indazole is unique due to the presence of both chlorine and isopropyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-chloro-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C10H11ClN2/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
SCFYEMGARVEZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



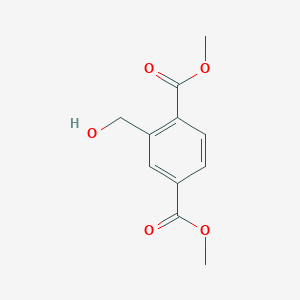
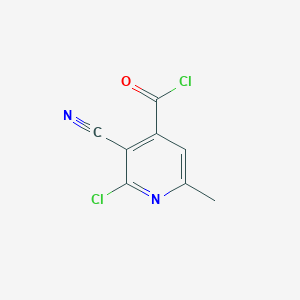
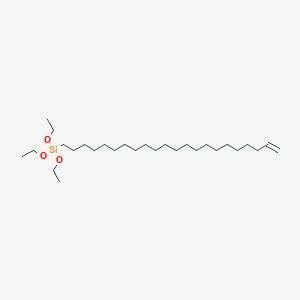
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)

![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
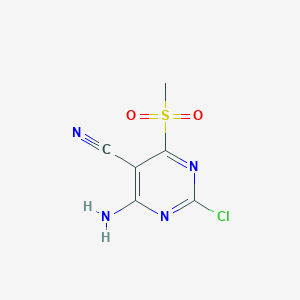
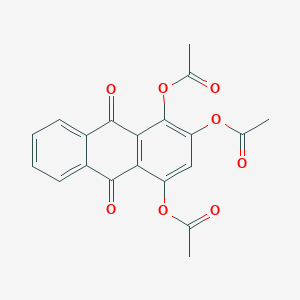
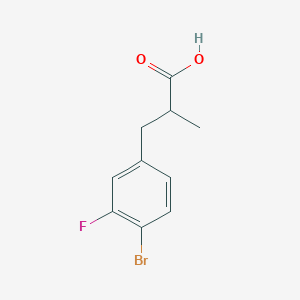
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
